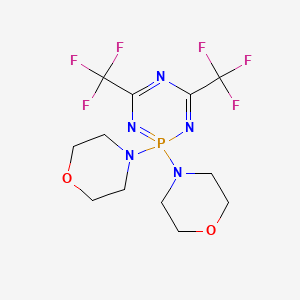

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine

描述

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine is a heterocyclic compound featuring a triazaphosphine core (a six-membered ring containing three nitrogen atoms and one phosphorus atom). The molecule is substituted at positions 4 and 6 with trifluoromethyl (-CF₃) groups, known for their electron-withdrawing properties and stability enhancement. At position 2, two morpholine rings (a saturated six-membered ring with one oxygen and one nitrogen atom) are attached, likely improving solubility and serving as ligands in coordination chemistry or catalysis.

属性

IUPAC Name |

4-[2-morpholin-4-yl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-trien-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F6N5O2P/c13-11(14,15)9-19-10(12(16,17)18)21-26(20-9,22-1-5-24-6-2-22)23-3-7-25-8-4-23/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFCDVIWFLDPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a triazaphosphine precursor with trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.

化学反应分析

Types of Reactions

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

科学研究应用

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials with unique properties.

作用机制

The mechanism of action of 4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine involves its interaction with molecular targets through its trifluoromethyl and morpholine groups. These interactions can modulate biological pathways and affect cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Physicochemical Properties

- Trifluoromethyl Groups: Present in the target compound and others (e.g., pyrimidinol in ), these groups increase lipophilicity and metabolic stability, critical for agrochemicals (e.g., larvicidal activity in C. dichogamus extracts) .

- Morpholine Substituents: Compared to dimethylamino or diethylamino groups in tetrazaphosphinanes (), morpholine improves aqueous solubility and bioavailability, as seen in kinase inhibitors ().

生物活性

4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazaphosphine core with two trifluoromethyl groups and morpholine substituents. The presence of trifluoromethyl groups enhances lipophilicity and potentially improves the compound's ability to penetrate biological membranes.

Mechanisms of Biological Activity

The biological activity of 4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways. For instance, related triazine-based compounds target phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), which play critical roles in cancer cell proliferation and survival .

- Cell Proliferation Inhibition : Preclinical studies indicate that compounds with similar structures can inhibit the proliferation of tumor cell lines. The efficacy of these compounds in xenograft models suggests potential for therapeutic applications in oncology .

- Blood-Brain Barrier Penetration : The lipophilic nature of the compound may allow it to cross the blood-brain barrier effectively, making it a candidate for treating central nervous system (CNS) tumors .

Pharmacological Profile

The pharmacokinetic properties of 4,6-Bis(trifluoromethyl)-2,2-dimorpholin-4-yl-1,3,5,2-triazaphosphine have not been extensively studied; however, related compounds demonstrate favorable absorption and distribution characteristics:

- Oral Bioavailability : Compounds with similar structures have shown good oral bioavailability in animal models.

- Safety Profile : Preclinical studies indicate a favorable safety profile with minimal off-target effects .

Case Studies

Several studies have investigated the biological activity of related triazine-based compounds:

- PQR309 (Bimiralisib) : A potent inhibitor of class I PI3K and mTOR that has entered clinical trials for various cancers. It demonstrated significant inhibition of tumor growth in preclinical models .

- Triazine Derivatives : Research indicates that modifications to the triazine core can enhance selectivity for specific kinases while reducing side effects associated with broader inhibition profiles .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。